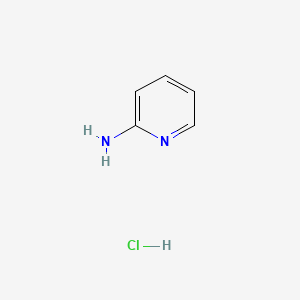

2-Aminopyridine hydrochloride

概要

説明

2-Aminopyridine hydrochloride is an organic compound with the chemical formula C5H7ClN2. It is a derivative of 2-aminopyridine, which is one of three isomeric aminopyridines. This compound is a colorless solid that is soluble in water and is used in various chemical and pharmaceutical applications. It is known for its role in the synthesis of drugs such as piroxicam, sulfapyridine, tenoxicam, and tripelennamine .

準備方法

Synthetic Routes and Reaction Conditions

2-Aminopyridine hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-aminopyridine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where 2-aminopyridine is dissolved in water, and hydrochloric acid is added dropwise until the solution becomes acidic. The resulting this compound precipitates out of the solution and can be collected by filtration and dried.

Another method involves the Chichibabin reaction, where sodium amide reacts with pyridine to produce 2-aminopyridine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and pH. The product is typically purified through recrystallization or other separation techniques to ensure its suitability for pharmaceutical applications.

化学反応の分析

Nucleophilic Substitution Reactions

2-Aminopyridine hydrochloride serves as a precursor in nucleophilic substitution reactions, particularly in the synthesis of substituted pyridines.

Oxidative Coupling and Cyclization

This compound participates in oxidative reactions to form heterocyclic frameworks.

Formation of Imidazo[1,2-a]pyridines

Under oxidative conditions (I₂/TBHP in toluene), α-bromoketones react with 2-aminopyridine to undergo C–C bond cleavage, yielding N-(pyridin-2-yl)amides (Source ). In contrast, using TBHP alone in ethyl acetate promotes tandem cyclization/bromination to form 3-bromoimidazo[1,2-a]pyridines .

Mechanistic Pathway :

-

Oxidative Cleavage : I₂/TBHP generates tert-butoxy radicals, initiating C–C bond cleavage.

-

Cyclization : TBHP oxidizes HBr to Br₂, enabling bromination and cyclization.

Reaction Outcomes :

| Conditions | Product | Yield (%) |

|---|---|---|

| I₂/TBHP in toluene | N-(pyridin-2-yl)amide | 75–92 |

| TBHP in ethyl acetate | 3-Bromoimidazo[1,2-a]pyridine | 65–88 |

Acylation and Benzoylation

The exocyclic amino group in this compound undergoes acylation reactions.

Benzoylation in Acetone

In acetone solvent, 2-aminopyridine reacts with benzoyl chloride to form N',N²-dibenzoylamino derivatives via initial benzoylation at the ring nitrogen (N¹), followed by intramolecular rearrangement (Source ).

Key Observations :

-

Solvent Dependency : Acetone promotes dibenzoylation, while pyridine favors monobenzoylation.

-

Steric Effects : Substituents at the C-6 position hinder reactivity due to steric bulk.

Sulfonylation and Enamine Formation

2-Aminopyridine-3-sulfonyl chlorides react with tertiary amines (e.g., triethylamine) under aerobic conditions to form sulfonylethenamines (Source ).

Mechanism :

-

Formation of a pyridinium salt intermediate.

-

Oxidative degradation to an enamine, followed by sulfonic acid elimination.

Reaction Efficiency :

| Substrate (X) | Product Yield (%) |

|---|---|

| -CH₃ | 36 |

| -F | 17 |

| -Cl | 33 |

Transition-Metal-Free Amination

2-Fluoropyridine reacts with acetamidine hydrochloride (as an ammonia surrogate) under catalyst-free conditions to yield 2-aminopyridine derivatives (Source ).

Advantages :

-

No requirement for metal catalysts.

-

Broad substrate scope, including electron-deficient pyridines.

Typical Conditions :

-

Acetamidine hydrochloride (2 equivalents), 150°C, 15 hours.

-

Yields: 70–85%.

Biological Activity and Complexation

2-Aminopyridine derivatives exhibit enzyme inhibition and antimicrobial properties:

-

Glyoxylate Shunt Inhibition : Analogues like SB002 inhibit Pseudomonas aeruginosa isocitrate lyase (ICL) and malate synthase (MS) with IC₅₀ values of 75 µM (Source ).

-

Metal Complexation : Copper(II) complexes of 2-aminopyridine derivatives show anti-trypanosomal activity (IC₅₀ = 14.4–27.1 µM) (Source ).

Table 2: Biological Activity of Derivatives

| Compound | Target Enzyme/Organism | IC₅₀/Activity | Source |

|---|---|---|---|

| SB002 | P. aeruginosa ICL/MS | 75 µM (ICL), 90% inhibition | |

| Cu(II)-Aminopyridine | Trypanosoma cruzi | 14.4 µM (anti-trypanosomal) |

科学的研究の応用

2-Aminopyridine hydrochloride is a chemical compound with diverse applications, particularly in scientific research. It is derived from 2-aminopyridine, a simple, low molecular weight structure, that is known for its role in synthesizing various biological molecules .

General Information

this compound has the CAS number 32654-45-8 . Aminopyridines, including 2-aminopyridine, are readily absorbed through the skin and gastrointestinal tract and distributed throughout the body, including the brain . Studies indicate that monoaminopyridines are acutely toxic compounds, potentially due to their ability to block K+ channels, leading to effects such as convulsions or seizures . 2-Aminopyridine is a severe skin and eye irritant and is readily absorbed through intact skin .

Applications in Scientific Research

This compound and its parent compound, 2-aminopyridine, are utilized across various scientific disciplines:

- Pharmaceutical Synthesis: 2-Aminopyridine serves as an intermediate in the synthesis of pharmaceuticals, especially antihistamines and piroxicam . It is also used in the production of other compounds like ciclopiroxolamine, diphenpyramide, methaqualone, propiram fumarate, pyrilamine, triprolidine, and zomepirac .

- Drug Discovery: Pharmaceutical companies use 2-aminopyridine to synthesize low-molecular-weight molecules for use as pharmacophores against various biological targets . Its simple design facilitates the production of single products with minimal side reactions, and its low molecular weight aids in identifying toxicity-causing metabolites in drug discovery programs .

- Enzyme Inhibition: 2-Aminopyridine derivatives are used in the development of neuronal nitric oxide synthase inhibitors (nNOS) . These inhibitors are being explored as potential treatments for neurological disorders. For instance, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, a 2-aminopyridine derivative, shows excellent potency for rat nNOS .

- Fluorescence Labeling: 2-Aminopyridine can be used in fluorescence labeling . A method has been developed to apply 2-aminopyridine fluorescence labeling to glycosaminoglycans (GAGs), which involves coupling GAG chains with 2-aminopyridine for examination .

- Organic Synthesis: 2-Aminopyridine is a synthetic synthon with a dual nucleophilic structure, enabling it to react with ketones, aldehydes, acids, and multifunctional compounds .

Toxicity and Safety

作用機序

The mechanism of action of 2-aminopyridine hydrochloride depends on its specific application. In pharmaceutical applications, it acts as a precursor to active pharmaceutical ingredients. For example, in the synthesis of piroxicam, it undergoes a series of chemical transformations to form the active drug, which inhibits the enzyme cyclooxygenase, reducing inflammation and pain.

類似化合物との比較

2-Aminopyridine hydrochloride can be compared with other aminopyridine derivatives, such as:

3-Aminopyridine: Similar in structure but with the amino group at the 3-position. It has different reactivity and applications.

4-Aminopyridine: The amino group is at the 4-position, and it is used as a potassium channel blocker in the treatment of multiple sclerosis.

2-Aminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring, with different biological activities and applications.

This compound is unique due to its specific position of the amino group, which influences its reactivity and suitability for certain chemical reactions and pharmaceutical applications.

生物活性

2-Aminopyridine hydrochloride is a compound with significant biological activity, particularly in the fields of neurology and microbiology. This article aims to consolidate various research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Overview of this compound

2-Aminopyridine (2-AP) is a derivative of pyridine with an amino group at the second position. It is primarily studied for its role as a neuronal nitric oxide synthase (nNOS) inhibitor and its potential therapeutic applications in neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, its antibacterial properties have garnered attention due to its inhibitory effects on pathogens like Pseudomonas aeruginosa.

Neuronal Nitric Oxide Synthase Inhibition

2-AP acts as an inhibitor of nNOS, which is crucial for the production of nitric oxide in neurons. Research has shown that structural modifications to the 2-aminopyridine scaffold can enhance its potency and selectivity against different NOS isoforms. For instance, compounds derived from 2-AP have demonstrated high selectivity ratios, making them promising candidates for treating neurodegenerative diseases .

Table 1: Potency and Selectivity of 2-Aminopyridine Derivatives

| Compound ID | Ki (nM) | Selectivity Ratio (hnNOS/heNOS) |

|---|---|---|

| Compound 6 | 16 | 1831 |

| Compound 12 | 26 | 2799 |

| Compound 19b | - | - |

Antibacterial Activity

In addition to its neurological applications, 2-AP has been shown to inhibit key enzymes in the glyoxylate shunt pathway of Pseudomonas aeruginosa, which is vital for its survival in nutrient-limited environments. Specifically, two analogs of 2-AP were identified that inhibited isocitrate lyase (ICL) and malate synthase G (MS), leading to significant reductions in bacterial growth .

Table 2: Inhibition of Glyoxylate Shunt Enzymes by 2-Aminopyridine Derivatives

| Compound ID | ICL Inhibition (%) | MS Inhibition (%) |

|---|---|---|

| SB002 | 100 | >90 |

| SB003 | - | - |

Case Studies

Case Study 1: Neurological Effects

In a clinical study examining the effects of 2-AP on patients with multiple sclerosis, it was found that administration led to improved motor functions and reduced spasticity. The study highlighted the compound's ability to enhance synaptic transmission through nNOS inhibition, providing a potential therapeutic pathway for managing symptoms associated with neurodegenerative conditions .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various 2-AP derivatives against Pseudomonas aeruginosa. The results indicated that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting their potential use in treating resistant infections .

Toxicological Considerations

While exploring the biological activities of 2-AP, it is essential to consider its toxicity profile. Reports indicate that exposure can lead to acute neurological symptoms such as convulsions and respiratory failure in severe cases. Proper handling and dosage are critical to mitigate these risks .

特性

IUPAC Name |

pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOKKJHTFUZWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

504-29-0 (Parent) | |

| Record name | Pyridine, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032654458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20186330 | |

| Record name | 2-Pyridinamine, hydrochloride (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32654-45-8 | |

| Record name | 2-Pyridinamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32654-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032654458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinamine, hydrochloride (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOPYRIDINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。